- Preparation of ethoxyquin salts and their genotoxic and antioxidant effects on human lymphocytesARKIVOC (Gainesville, 2007, (6), 217-229,
Cas no 91-53-2 (Ethoxyquin)
Ethoxyquin Properties
Names and Identifiers
-
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 1,2-DIHYDRO-6-ETHOXY-2,2,4-TRIMETHYLQUINOLINE
- 6-ETHOXY-1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
- RALUQUIN (R)
- SANTOQUIN
- SANTOQUIN(R)
- STOP-SCALD
- 1,2-dihydro-2,2,4-trimethyl-6-ethoxyquinoline
- 2,2,4-trimethyl-6-ethoxy-1,2-dihydroquinoline
- 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-quinolin
- 6-Ethoxyl-2,2,4-trimethyl-1,2-dihydrquinoline
- amea100
- antageaw
- AntioxidantAW
- antioxidantec
- ariesantox
- dawe’snutrigard
- emq
- Ethoxyquin
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline [Antioxidant for rubber]
- 1,2-dihydro-2,2,4-trimethylquinolin-6-yl ethyl ether
- ETMDQ
- niflex
- niflexd
- nocracaw
- quinoled
- usafb-24
- Ethoxyquine
- Santoquine
- Antioxidant EC
- Santoflex A
- Santoflex AW
- Nix-Scald
- Dawe's nutrigard
- Nocrack AW
- Quinol ED
- Permanax 103
- Aries Antox
- Niflex D
- Nocrac AW
- Antage AW
- Alterungsschutzmittel EC
- Ethoxychin
- (-)-Normetazocine
- Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-
- Amea 100
- Santoquine (VAN)
- Ethoxyquin [ISO]
- 6-Ethoxy-1,2-dihydro-2,2,4-trimethylquin
- 6-Ethoxy-1,2-dihydro-2,2,4-trimethylquinoline (ACI)
- 2,2,4-Trimethyl-1,2-dihydro-6-ethoxyquinoline
- Antioxidant AW
- Antox
- AW
- Biox SE
- BIOX-S
- EQ
- MeSH ID: D005015
- Nocrac AW-G
- Nonflex AW
- Nonflex AW-P
- NSC 6795
- Raluquin
- Rendox EQ
- Tenox II
- Ethoxyquin in methanol
- Magnesium methionine
- +Expand
-
- MFCD00023883
- DECIPOUIJURFOJ-UHFFFAOYSA-N
- 1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3
- O(CC)C1C=C2C(NC(C)(C)C=C2C)=CC=1
Computed Properties
- 217.14700
- 1
- 2
- 2
- 217.147
- 16
- 283
- 0
- 0
- 0
- 0
- 0
- 1
- 3.1
- nothing
- 0
- 21.3
Experimental Properties
- 3.83070
- 21.26000
- 3753
- 1.569~1.571
- <0.1 g/100 mL at 20 ºC
- 161°C/12mmHg(lit.)
- <0 ºC
- 137 °C
- ethanol: 50 mL/L, clear, brown
- Light brown viscous liquid
- Stable. Combustible. Incompatible with oxidizing agents, strong acids. Polymerizes if heated. May polymerize upon exposure to light and air.
- Soluble in benzene, gasoline, ether, alcohol, carbon tetrachloride, acetone, dichloroethane, insoluble in water.
- Sensitive to light
- 1.03 g/mL at 20 °C(lit.)
Ethoxyquin Security Information
Ethoxyquin Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethoxyquin Price
Ethoxyquin Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Synthesis and studies on antioxidants: ethoxyquin (EQ) and its derivativesActa Poloniae Pharmaceutica, 2005, 62(2), 111-115,
Synthetic Circuit 3
- 6-Substituted 1,2-dihydro-2,2,4-trimethylquinolines, Poland, , ,
Ethoxyquin Preparation Products
Ethoxyquin Suppliers
Ethoxyquin Related Literature
-
1. The reaction of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) with nitrous acidRaymond Bonnett,Antonius A. Charalambides,Michael B. Hursthouse,K. M. Abdul Malik,Popi Nicolaidou,George M. Sheldrick J. Chem. Soc. Perkin Trans. 1 1979 488
-
2. EPR study of radical intermediates from the oxidation of 6-ethoxy-2,2,4-trimethyl- and 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinolineFrank D. Gunstone,Raphael C. Mordi,Snorri Thorisson,John C. Walton,Richard A. Jackson J. Chem. Soc. Perkin Trans. 2 1991 1955
-
Anil K. Hajare,Arun R. Jagdale,G. Gautham Shenoy,Neelima Sinha New J. Chem. 2016 40 4888
-
4. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part IV. 4,5-Dihydro-4,4-dimethyl-1H-1,2-dithiolo[3,4-c]quinoline-1-thionesJ. P. Brown J. Chem. Soc. C 1968 1074
-
Bj?rn Winell Analyst 1976 101 883
-
Laia Sanchez Costa,Judit Pujol Boira,Miriam Aragó Iglesias,Pilar Rodríguez Martínez,Mireia Medina Sala Anal. Methods 2020 12 4080
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G. W. Johnson,C. Vickers Analyst 1973 98 257
-
Cong Xu,Lei Chen,Luhua You,Zheng Xu,Long-Fei Ren,Karina Yew-Hoong Gin,Yiliang He,Weizhi Kai Environ. Sci.: Processes Impacts 2018 20 1030
-
Fabio Valoppi,Nabil Haman,Giovanna Ferrentino,Matteo Scampicchio Food Funct. 2020 11 6215
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Xin Wang,Xinyu Zhao,Yingnan Zhao,Hua-Qiao Tan,Zhilu Du,Qingkun Shang,Tianyu Qiu,Wingkei Ho Phys. Chem. Chem. Phys. 2019 21 17163